![molecular formula C13H18N2O3S B13062757 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine](/img/structure/B13062757.png)
6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by the presence of a tert-butylsulfonyl group at the 6th position and an ethoxy group at the 7th position of the imidazo[1,2-A]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine typically involves multiple steps. One common method includes the following steps:
Substitution: The tert-butylsulfonyl group is introduced using tert-butylthiol, palladium acetate, and xantphos in dioxane at 120°C.
Ethoxylation: Finally, the ethoxy group is added using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxone in a methanol/water mixture.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group, using nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Oxone in methanol/water (3:1) mixture.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the reduced imidazo[1,2-A]pyridine derivative.
Substitution: The major products are the substituted imidazo[1,2-A]pyridine derivatives with various functional groups.
Scientific Research Applications
6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Material Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The pathways involved include signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 6-(Tert-butylsulfonyl)-7-methoxyimidazo[1,2-A]pyridine
- 6-(Tert-butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-A]pyridine
Uniqueness
6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine is unique due to the presence of both tert-butylsulfonyl and ethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, stability, and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18N2O3S |
|---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
6-tert-butylsulfonyl-7-ethoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H18N2O3S/c1-5-18-10-8-12-14-6-7-15(12)9-11(10)19(16,17)13(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
RHGHPXBBHHQEQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC=CN2C=C1S(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde](/img/structure/B13062676.png)
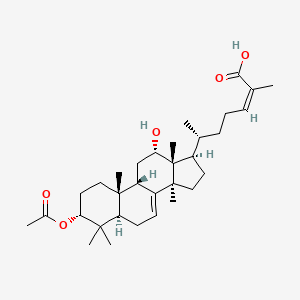

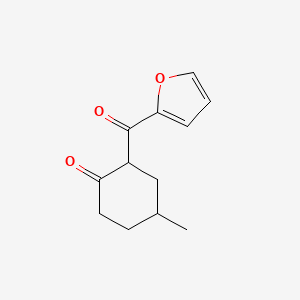
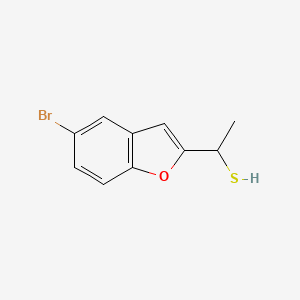
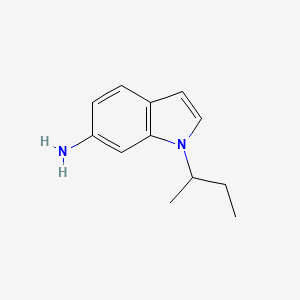
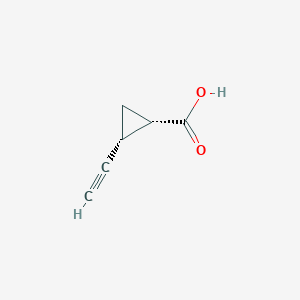
![[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13062725.png)

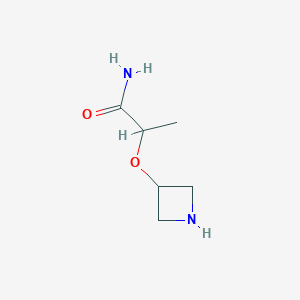
![3-Iodopyrazolo[1,5-a]pyrazine](/img/structure/B13062742.png)
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13062754.png)


